molecular formula C8H7FN2O B1343679 4-Fluoro-6-methoxy-1H-indazole CAS No. 887569-13-3

4-Fluoro-6-methoxy-1H-indazole

Cat. No. B1343679
CAS RN: 887569-13-3
M. Wt: 166.15 g/mol
InChI Key: LBQJKJFSQIFIQF-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-1H-indazole is a chemical compound that has attracted the attention of researchers. It is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

4-Fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization process is greatly affected by the hydrogen bond .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It has a molecular weight of 136.13 g/mol .

Scientific Research Applications

Antihypertensive Applications

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive agents . These compounds could potentially be used to develop new drugs for the treatment of high blood pressure.

Anticancer Applications

Indazole structures have been used in the development of anticancer drugs . The unique properties of the “4-Fluoro-6-methoxy-1H-indazole” could potentially enhance the effectiveness of these drugs.

Antidepressant Applications

Indazole compounds have also been used in the creation of antidepressant drugs . The specific properties of “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to develop new and more effective antidepressants.

Anti-inflammatory Applications

The anti-inflammatory properties of indazole compounds make them useful in the treatment of conditions such as arthritis and other inflammatory diseases . “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to create more effective anti-inflammatory drugs.

Antibacterial Applications

Indazole compounds have been used in the development of antibacterial agents . The unique properties of “4-Fluoro-6-methoxy-1H-indazole” could potentially enhance the effectiveness of these agents.

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . “4-Fluoro-6-methoxy-1H-indazole” could potentially be used to develop new treatments for respiratory conditions.

Mechanism of Action

Safety and Hazards

4-Fluoro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with humans, exposed food, or food utensils should be avoided .

Future Directions

4-Fluoro-1H-indazole can readily be further functionalized via nucleophilic aromatic substitution reactions . This opens up possibilities for the development of new compounds with potential applications in various fields.

properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQJKJFSQIFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646416
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methoxy-1H-indazole

CAS RN

887569-13-3
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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